1,3-Dibromo-3-methylbutan-2-one
Overview
Description
“1,3-Dibromo-3-methylbutan-2-one” is a chemical compound with the CAS Number: 1518-06-5 . It has a molecular weight of 243.93 and its IUPAC name is 1,3-dibromo-3-methyl-2-butanone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dibromo-3-methylbutan-2-one” include a melting point of 10-14°C . It has a molecular weight of 243.93 .
Scientific Research Applications
1. Synthesis of β-Hydroxyketones
1,3-Dibromo-3-methylbutan-2-one has applications in the synthesis of various β-hydroxyketones. In research by Percino, Martínez, and León (2008), it was utilized in the diastereoselective synthesis of 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one and related compounds. This process involved the use of borane and n-BuLi, and the synthesized compounds were characterized by NMR, infrared spectroscopy, and mass spectrometry (Percino, Martínez, & León, 2008).
2. Improved Synthesis via Microwave Irradiation
Gopalakrishnan, Kasinath, and Singh (2002) described a novel procedure for preparing 3-(4-alkoxyphenyl)-3-methylbutan-2-one, showcasing an improved synthesis via microwave irradiation. This method involved a polymer-supported AlCl3-catalyzed rearrangement, representing an advancement in the synthesis process of such compounds (Gopalakrishnan, Kasinath, & Singh, 2002).
3. Polymerization Studies
Liu and Rimmer (2002) explored the free radical polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one. Their study showed that 3-methylbutan-2-one acted as both a solvent and a transfer agent, leading to the formation of poly(N-vinylpyrrolidinone)s with specific chain ends. This research provided insights into the polymerization behavior and the potential applications in materials science (Liu & Rimmer, 2002).
4. Hydroxylation Mediated by Metal Ions
Yumura and Yoshizawa (2001) investigated the regioselectivity in hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ ions. Their theoretical calculations at the B3LYP DFT level provided insights into the mechanisms and energetics of these reactions, highlighting the role of metal ions in influencing hydroxylation processes (Yumura & Yoshizawa, 2001).
5. Bio-Based Solvent Applications
Jin et al. (2021) demonstrated the use of 3-methoxybutan-2-one, a sustainable bio-based alternative to chlorinated solvents. This compound showed potential in replacing carcinogenic halogenated solvents in certain applications, highlighting its role as a renewable oxygenated solvent in sustainable chemistry (Jin et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMECGUJZUHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480126 | |
Record name | 1,3-dibromo-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-3-methylbutan-2-one | |
CAS RN |
1518-06-5 | |
Record name | 1,3-dibromo-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.